molecular formula C11H17N3O4S B2370379 1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole CAS No. 1007042-95-6

1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole

Cat. No. B2370379
CAS RN: 1007042-95-6
M. Wt: 287.33
InChI Key: WKCBWAUMYQSCHT-UHFFFAOYSA-N
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Description

1-Acetyl-3,5-dimethyl-4-(morpholin-4-ylsulfonyl)pyrazole (ADMSP) is a chemical compound with potential applications in various fields of research and industry. It’s a part of the pyrazole derivatives, which are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .


Synthesis Analysis

Pyrazoles can be obtained by numerous synthetic methods . The traditional method for the preparation of 1-cyanoacetyl-3,5-dimethylpyrazole involves treating a solution of cyanoacethydrazide in dilute aqueous HCl with an alcoholic solution of acetylacetone . Recently, an improved procedure has been proposed, affording azolide 1 in 91% yield in an aqueous medium in the presence of catalytic amounts of HCl .


Molecular Structure Analysis

The molecular formula of ADMSP is C11H17N3O4S and its molecular weight is 287.33.


Chemical Reactions Analysis

Cyanoacetylpyrazole 1 is acylated by phosgene or thiophosgene at the methylene group and at the free nitrogen atom of the ring, with the formation of the corresponding cross-conjugated betaines . Moreover, the reactions of 2-aminothiazoles, 5-aminopyrazoles, 2-amino-1,3,4-thiadiazoles, and Gewald aminothiophenes with azolide 1 lead to the formation of the corresponding cyanoacetamides .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Pyrazole-containing s-triazine derivatives exhibit antimicrobial and antifungal activities. The synthesis of novel pyrazolyl-s-triazine derivatives and their structural characterization revealed significant activity against several microorganisms, indicating their potential in antimicrobial research (Sharma et al., 2017). Additionally, synthesis and evaluation of novel imidazo[2,1-b][1,3,4] thiadiazole derivatives containing pyrazole units also showed promising antitubercular and antifungal activities, highlighting their potential in combating tuberculosis and fungal infections (Syed et al., 2013).

Enzyme Inhibition for Therapeutic Applications

New pyrazoline type sulfonamides were synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrase I and II enzymes, showing significant nanomolar level inhibition. These compounds have potential applications in the design of drugs for conditions like glaucoma, neurological disorders, and possibly Alzheimer's disease due to their enzymatic inhibition profiles (Yamali et al., 2020). Another study involving the synthesis of new pyrazole derivatives containing a 2-Methylquinoline ring system demonstrated significant antibacterial activity, suggesting their utility as antimicrobial agents (Raju et al., 2016).

Antioxidant and Radical Scavenging Activities

A series of 3,5-dimethyl-1H-pyrazole derivatives were synthesized and tested for their in vitro antioxidant activities. Some compounds showed potential radical scavenging capacity, indicating their usefulness in the development of antioxidant agents which could contribute to the prevention or treatment of diseases caused by oxidative stress (Karrouchi et al., 2019).

Molluscicidal Activity

Research into the development of new cinnoline and pyrano[2,3-c]pyrazole derivatives for molluscicidal activity showed moderate effectiveness against Biomphalaria alexandrina snails. This work points to potential applications in controlling snail populations that are vectors for diseases such as schistosomiasis (Abdelrazek et al., 2006).

properties

IUPAC Name

1-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-8-11(9(2)14(12-8)10(3)15)19(16,17)13-4-6-18-7-5-13/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCBWAUMYQSCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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